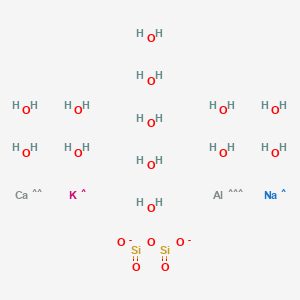
(Nitrooxy)oxobismuthine
Overview
Description
(Nitrooxy)oxobismuthine, also known as bismuth nitrate oxide, is an inorganic compound with the chemical formula BiNO4. It appears as a white, odorless powder and is known for its strong oxidizing properties. This compound is insoluble in water but soluble in acids such as hydrochloric acid, nitric acid, and dilute sulfuric acid .
Mechanism of Action
Target of Action
(Nitrooxy)oxobismuthine, also known as oxobismuthanyl nitrate, is primarily used in the medical field as an antacid and astringent . Its primary targets are the stomach and duodenum, where it is used to neutralize stomach acid and treat conditions such as stomach and duodenal ulcers and diarrhea .
Mode of Action
The compound interacts with its targets by neutralizing stomach acid, providing a soothing effect on the stomach lining, and reducing irritation and inflammation . This helps to promote the healing of ulcers and control diarrhea.
Biochemical Pathways
It is known that the compound has a strong oxidative property , which may contribute to its therapeutic effects.
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in acids This suggests that it may be absorbed in the stomach and then excreted through the kidneys
Result of Action
The result of the action of this compound is the reduction of stomach acid, which can help to alleviate symptoms of stomach and duodenal ulcers and diarrhea . It also has astringent properties, which can help to reduce inflammation and promote the healing of ulcers.
Action Environment
The action of this compound is influenced by the environment in the stomach and duodenum. The presence of stomach acid can enhance the solubility and therefore the effectiveness of the compound . Additionally, the compound may decompose into bismuth oxide and cyanide when heated , suggesting that its stability and efficacy may be affected by temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Nitrooxy)oxobismuthine can be synthesized by grinding bismuth nitrate pentahydrate with water, followed by the slow addition of ammonia water to neutralize free nitric acid. The resulting precipitate is washed by decantation, suction filtered, washed with cold water, and then dried .
Industrial Production Methods: In an industrial setting, this compound is produced by reacting metallic bismuth with concentrated nitric acid. The reaction involves heating the mixture of bismuth and nitric acid, maintaining the reaction by adding concentrated nitric acid, and finally distilling to obtain pure this compound .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions due to its strong oxidizing properties.
Reduction: It can be reduced to bismuth oxide and other bismuth compounds under specific conditions.
Substitution: This compound can participate in substitution reactions with various organic and inorganic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Reagents like halides and alkoxides are commonly used in substitution reactions.
Major Products:
Oxidation: Produces bismuth oxide and nitrogen oxides.
Reduction: Yields bismuth metal and water.
Substitution: Forms various bismuth-containing compounds depending on the reagents used.
Scientific Research Applications
(Nitrooxy)oxobismuthine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in biochemical assays to detect the presence of certain biomolecules.
Medicine: Utilized in the formulation of pharmaceuticals for its antimicrobial properties.
Industry: Applied in the production of bismuth salts, ceramics, and as a pigment in paints
Comparison with Similar Compounds
Bismuth subnitrate (Bi5O(OH)9(NO3)4): Similar in composition but differs in structure and properties.
Bismuth oxynitrate (BiONO3): Another bismuth compound with similar oxidizing properties.
Bismuthyl nitrate (BiONO3): Used in similar applications but has different reactivity.
Uniqueness: (Nitrooxy)oxobismuthine is unique due to its specific oxidizing strength and solubility profile. It is particularly effective in applications requiring strong oxidizing agents and is more stable compared to other bismuth compounds .
Properties
IUPAC Name |
oxobismuthanyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.NO3.O/c;2-1(3)4;/q+1;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCYGKRWXWQOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])O[Bi]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145945 | |
| Record name | (Nitrooxy)oxobismuthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.985 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10361-46-3 | |
| Record name | Bismuth nitrate oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Nitrooxy)oxobismuthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Nitrooxy)oxobismuthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (nitrooxy)oxobismuthine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isoxazolo[4,5-b]quinoxaline](/img/structure/B83936.png)













